molecular formula C22H26N2O B10907687 2-(4-tert-Butylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]cyclopropanecarbohydrazide

2-(4-tert-Butylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]cyclopropanecarbohydrazide

Cat. No.: B10907687
M. Wt: 334.5 g/mol
InChI Key: MOLUVBZTZTVIHC-OEAKJJBVSA-N
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Description

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound characterized by its unique structural components, including a tert-butyl group and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzaldehyde with 4-methylbenzylidenehydrazine to form the hydrazone intermediate. This intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with a tert-butyl group, used in coordination chemistry.

    4-tert-butylphenylhydrazine: Shares structural similarities and is used in organic synthesis.

Uniqueness

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is unique due to its combination of a cyclopropane ring and hydrazide functionality, which imparts distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C22H26N2O/c1-15-5-7-16(8-6-15)14-23-24-21(25)20-13-19(20)17-9-11-18(12-10-17)22(2,3)4/h5-12,14,19-20H,13H2,1-4H3,(H,24,25)/b23-14+

InChI Key

MOLUVBZTZTVIHC-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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